molecular formula C20H20N4O2S2 B2367962 2-((6-(4-Methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone CAS No. 892416-38-5

2-((6-(4-Methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2367962
CAS No.: 892416-38-5
M. Wt: 412.53
InChI Key: VQBMBEBTGULRIT-UHFFFAOYSA-N
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Description

The compound “2-((6-(4-Methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with a general formula of C3H3NS . Thiazoles are used in various pharmaceutical applications and are part of the vitamin B (thiamine) structure .


Synthesis Analysis

Thiazoles can be synthesized through several artificial paths and varied physico-chemical factors . The specific synthesis process for this compound is not mentioned in the available literature.


Molecular Structure Analysis

The thiazole ring in the compound is an organic five-aromatic ring compound . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Specific chemical reactions involving this compound are not detailed in the available literature.

Scientific Research Applications

Synthesis and Biological Activity

Research demonstrates a keen interest in the synthesis of novel compounds with potential biological activities. For instance, Demchenko et al. (2015) explored the synthesis of new [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones, investigating their analgesic and anti-inflammatory activities. These compounds were characterized using various spectroscopic techniques, showcasing the diversity of synthetic approaches to novel chemical entities with potential therapeutic benefits (Demchenko et al., 2015).

Antimicrobial and Antioxidant Activities

Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, assessing their antimicrobial and antioxidant activities. This study exemplifies the ongoing efforts to discover new antimicrobial agents amid rising antibiotic resistance, as well as compounds capable of mitigating oxidative stress (Flefel et al., 2018).

Analgesic and Antiparkinsonian Properties

Research by Amr et al. (2008) on thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine revealed compounds with significant analgesic and antiparkinsonian activities. This highlights the potential for developing new therapeutic agents for pain management and Parkinson's disease treatment (Amr et al., 2008).

Cardioactive Agents

The structural motif of 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone has been identified as a crucial component in the development of cardioactive agents, with several derivatives undergoing clinical testing or usage. This underscores the compound's importance in cardiovascular drug discovery (Imran & Abida, 2016).

Antimycobacterial Activity

Sathe et al. (2011) investigated fluorinated benzothiazolo imidazole compounds for their antimycobacterial activity, contributing to the search for new treatments against mycobacterial infections, such as tuberculosis (Sathe et al., 2011).

Future Directions

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . They are also present in more than 18 FDA-approved drugs . This suggests that the compound “2-((6-(4-Methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone” could potentially have significant applications in the future, particularly in the field of medicinal chemistry.

Properties

IUPAC Name

2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-14-19(28-20(21-14)15-5-3-2-4-6-15)16-7-8-17(23-22-16)27-13-18(25)24-9-11-26-12-10-24/h2-8H,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBMBEBTGULRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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